6-Methyl-5-(3-pyridyl)pyridazin-3-amine basic properties
6-Methyl-5-(3-pyridyl)pyridazin-3-amine basic properties
Technical Guide on 6-Methyl-5-(3-pyridyl)pyridazin-3-amine: Properties, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds that offer precise spatial geometry and tunable physicochemical properties. 6-Methyl-5-(3-pyridyl)pyridazin-3-amine (CAS: 1510305-57-3) is a highly specialized, nitrogen-dense building block[1]. It is predominantly utilized as an advanced intermediate in the synthesis of kinase inhibitors and central nervous system (CNS) penetrant drugs. This whitepaper details the structural rationale, physicochemical profile, and a self-validating synthetic methodology for this critical pharmacophore.
Physicochemical Profile and Structural Rationale
The utility of a chemical fragment in drug discovery is dictated by its physicochemical properties, which govern both its reactivity during synthesis and its pharmacokinetic behavior in vivo.
Quantitative Data Summary
Below is a consolidated table of the core properties of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine[1][2].
| Property | Value | Scientific Significance |
| CAS Registry Number | 1510305-57-3 | Unique identifier for database indexing and procurement[1]. |
| Molecular Formula | C₁₀H₁₀N₄ | Indicates a highly nitrogen-dense scaffold, typical of CNS-active therapeutics. |
| Molecular Weight | 186.21 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD); ensures high ligand efficiency[1]. |
| Boiling Point | 451.2 ± 45.0 °C (Pred.) | High thermal stability, suitable for high-temperature cross-coupling reactions[1]. |
| Density | 1.217 ± 0.06 g/cm³ (Pred.) | Standard packing density for heteroaromatic crystalline solids[1]. |
| pKa | ~6.30 (Pred.) | Modulates physiological ionization, perfectly balancing aqueous solubility with membrane permeability. |
Pharmacophore Utility in Drug Design
The architecture of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine is not accidental; it is a meticulously designed pharmacophore with four distinct functional vectors:
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The Pyridazine Core & 3-Amino Group: This combination acts as a bidentate hydrogen-bond donor/acceptor system. It is the classic "hinge-binding" motif utilized to anchor molecules into the ATP-binding pocket of kinases[3].
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The 6-Methyl Group: Positioned adjacent to the 5-aryl substituent, this methyl group provides a sterically demanding vector. It locks the conformation of the 3-pyridyl group, forcing it out of coplanarity with the pyridazine ring. This dihedral angle restriction is crucial for minimizing entropic penalties upon target binding.
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The 3-Pyridyl Ring: This moiety extends into the solvent-exposed region or the selectivity pocket of a target protein, offering a vector for favorable water-mediated interactions or further synthetic functionalization.
Logical relationship of pharmacophore features in 6-Methyl-5-(3-pyridyl)pyridazin-3-amine.
Biological Context and Applications
Pyridazin-3-amines are privileged scaffolds. Derivatives of this core have been actively investigated in the modulation of the Survival Motor Neuron (SMN) protein for treating SMN-deficiency conditions (such as Spinal Muscular Atrophy)[4]. Furthermore, highly functionalized imidazo-pyridazines derived from these building blocks serve as potent inhibitors of Adaptor-Associated Kinase 1 (AAK1), a target implicated in schizophrenia, bipolar disorder, and neurodegenerative diseases[3].
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
To synthesize 6-Methyl-5-(3-pyridyl)pyridazin-3-amine, a Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. The protocol below is engineered with built-in causal explanations and self-validating checkpoints to ensure reproducibility.
Materials Required
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Starting Material: 5-Chloro-6-methylpyridazin-3-amine (1.0 eq)
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Coupling Partner: 3-Pyridinylboronic acid (1.2 eq)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)
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Base: Potassium carbonate (K₂CO₃) (3.0 eq)
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Solvent System: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Execution Protocol
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Reagent Assembly & Degassing (Crucial for Catalyst Longevity):
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Action: Charge a Schlenk flask with 5-chloro-6-methylpyridazin-3-amine, 3-pyridinylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.
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Causality: Dioxane provides excellent solubility for the organic substrates at elevated temperatures. Water is strictly required to dissolve the inorganic K₂CO₃ base and generate the reactive boronate complex necessary for the transmetalation step.
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Validation Checkpoint: Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II), which would stall the catalytic cycle.
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Catalyst Addition & Thermal Activation:
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Action: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C for 12 hours.
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Causality: The bidentate dppf ligand provides a wide "bite angle." This specific geometry accelerates the reductive elimination step, which is otherwise rate-limiting when coupling sterically hindered ortho-substituted biaryls (the 5-position is sterically crowded by the 6-methyl group).
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Reaction Monitoring (Self-Validating System):
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Action: Aliquot 10 µL of the reaction mixture, dilute in HPLC-grade Acetonitrile, and analyze via LC-MS.
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Validation Checkpoint: The reaction is deemed complete when the starting material mass is fully consumed and the target product mass (
) dominates the chromatogram.
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Workup & Extraction:
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Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄.
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Causality: Brine forces phase separation, removing the aqueous Dioxane and inorganic salts while driving the polar heteroaromatic product entirely into the organic phase.
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Purification:
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Action: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to DCM/Methanol (9:1).
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Validation Checkpoint: The product fractions will exhibit strong UV absorbance at 254 nm due to the extended conjugation of the biaryl system.
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Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling of the target.
References
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[2] ChemSrc. 1510305-57-3_6-Methyl-5-(3-pyridyl)pyridazin-3-amine. Retrieved from: [Link]
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[4] Google Patents. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions. Retrieved from:
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[3] Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Retrieved from:
Sources
- 1. 3-Pyridazinamine, 6-methyl-5-(3-pyridinyl)- CAS#: 1510305-57-3 [m.chemicalbook.com]
- 2. 1510305-57-3_6-Methyl-5-(3-pyridyl)pyridazin-3-amineCAS号:1510305-57-3_6-Methyl-5-(3-pyridyl)pyridazin-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. AU2013302859B9 - 1,4-disubstituted pyridazine analogs and methods for treating SMN-deficiency-related conditions - Google Patents [patents.google.com]
